Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGYAVXHTVNYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by the esterification of the resulting compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and esterification units. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The oxidation of this compound can produce carboxylic acids and ketones.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Substitution reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to biological responses such as anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate with analogs differing in substituents, ester groups, or functionalization patterns. Data are synthesized from the provided evidence (see Table 1).
Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Derivatives
Structural Modifications and Reactivity
- Ethyl esters generally offer better solubility in organic solvents compared to methyl analogs.
- Functional Group Additions: Introduction of electron-withdrawing groups (e.g., cyano in ) increases electrophilicity at the α-carbon, facilitating further reactions such as nucleophilic additions. Conversely, hydroxyl or amino groups (e.g., ) enhance hydrogen-bonding capacity, influencing biological activity.
- Positional Isomerism : Shifting the ester from the 1- to 2-position (e.g., ) alters the molecule’s electronic distribution and steric profile, affecting its interaction with biological targets or catalysts.
Biological Activity
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (ETN) is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine.
Chemical Structure and Properties
ETN is a derivative of tetrahydronaphthalene characterized by the presence of a carboxylate ester functional group. Its molecular formula is C₁₃H₁₄O₃, and it has a molecular weight of 218.25 g/mol. The compound's structure allows it to participate in various biochemical reactions, making it a versatile candidate for drug development.
Biological Activities
Antimicrobial Properties
Research indicates that ETN exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
Antioxidant Effects
ETN has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory and Anticancer Potential
The compound has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis. Furthermore, preliminary studies suggest that ETN may inhibit cancer cell proliferation through modulation of specific signaling pathways. Its mechanism of action appears to involve the interaction with enzymes that regulate cell cycle progression and apoptosis.
The biological activity of ETN is attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : ETN acts as a hydrogen donor, facilitating reactions that may inhibit or activate specific enzymes involved in metabolic pathways.
- Gene Expression Modulation : The compound influences gene expression related to inflammation and cancer progression, indicating its potential use in therapeutic interventions.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of ETN against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.
Study on Antioxidant Activity
In a laboratory setting, ETN demonstrated a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays. At higher concentrations (100 µg/mL), it exhibited over 80% inhibition of radical formation.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | Low | Moderate | High |
| Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | High | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
